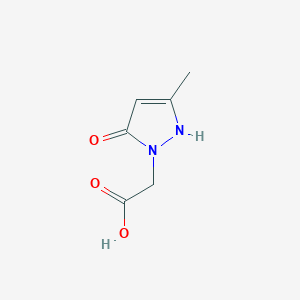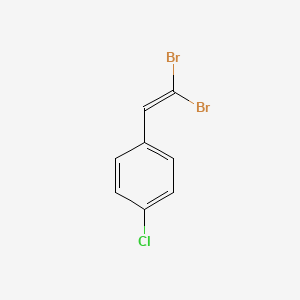
1-Chloro-4-(2,2-dibromoethenyl)benzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Friedel-Crafts Alkylation Reactions
1-Chloro-4-(2,2-dibromoethenyl)benzene is involved in Friedel-Crafts alkylation reactions, where benzene reacts with other compounds in the presence of Lewis acids. Such reactions can result in various products depending on the reaction conditions and catalysts used (Segi et al., 1982).
Synthesis of Polybenzoxazole
It is utilized in the synthesis of hydroxy-substituted polyenaminonitrile, which is a precursor for rigid-rod polybenzoxazole. This involves thermal cyclization reactions and is significant in polymer chemistry (J. H. Kim & Jae Gwan Lee, 2001).
Cationic Polymerization Initiator
The compound serves as an initiator/transfer agent in cationic polymerizations, indicating its importance in the field of macromolecular chemistry. Its behavior in this context depends on its interaction with various catalysts (T. Dittmer et al., 1992).
Synthesis of Fluorine-containing Polyetherimide
1-Chloro-4-(2,2-dibromoethenyl)benzene is involved in synthesizing novel fluorine-containing polyetherimides, showcasing its utility in advanced material synthesis (Yu Xin-hai, 2010).
Diels–Alder Cycloaddition Reactions
It participates in Diels–Alder cycloaddition reactions, which are fundamental in organic chemistry for creating complex molecular structures (M. Sridhar et al., 2000).
Antimicrobial Activity Studies
This compound is used in synthesizing derivatives for studying antimicrobial activities, highlighting its application in pharmaceutical research (Hitesh Dave et al., 2013).
Propriétés
IUPAC Name |
1-chloro-4-(2,2-dibromoethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2Cl/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPRIRIOOKQBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423676 | |
| Record name | 1-Chloro-4-(2,2-dibromoethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(2,2-dibromoethenyl)benzene | |
CAS RN |
77295-59-1 | |
| Record name | 1-Chloro-4-(2,2-dibromoethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


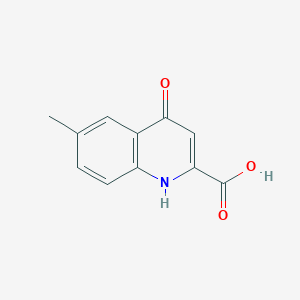

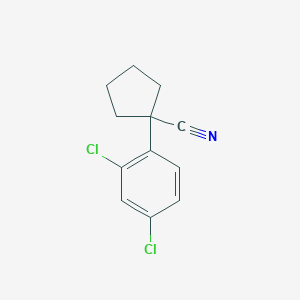






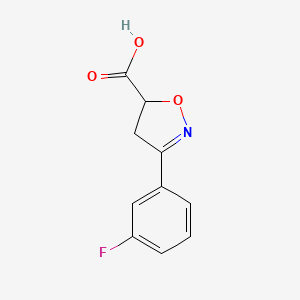
![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)
